molecular formula C20H30N4O B5405939 (4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one

(4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one

Cat. No.: B5405939
M. Wt: 342.5 g/mol
InChI Key: LWTPLUVYYOUIMK-PKOBYXMFSA-N
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Description

(4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate starting materials.

    Introduction of Piperidinyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques like chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds with the piperidine ring but different core structures.

    Pyridine Derivatives: Compounds with the pyridine ring but different core structures.

Uniqueness

The uniqueness of (4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(4aS,8aR)-1-(piperidin-4-ylmethyl)-6-(pyridin-2-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c25-20-5-4-17-14-23(15-18-3-1-2-9-22-18)12-8-19(17)24(20)13-16-6-10-21-11-7-16/h1-3,9,16-17,19,21H,4-8,10-15H2/t17-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTPLUVYYOUIMK-PKOBYXMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2C1CN(CC2)CC3=CC=CC=N3)CC4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]2[C@@H]1CN(CC2)CC3=CC=CC=N3)CC4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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